molecular formula C20H38BaO4 B1670077 Barium decanoate CAS No. 13098-41-4

Barium decanoate

Cat. No.: B1670077
CAS No.: 13098-41-4
M. Wt: 479.8 g/mol
InChI Key: OUOYUKOMZFADNU-UHFFFAOYSA-L
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Description

Barium decanoate, also known as decanoic acid barium salt, is a chemical compound with the molecular formula C20H38BaO4. It is classified as an anionic surfactant and belongs to the category of carboxylates. This compound is primarily used in various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium decanoate can be synthesized through the reaction of decanoic acid with barium hydroxide. The reaction typically involves heating decanoic acid with an aqueous solution of barium hydroxide under controlled conditions. The reaction can be represented as follows:

2 C10H20O2+Ba(OH)2(C10H19O2)2Ba+2H2O\text{2 C}_{10}\text{H}_{20}\text{O}_2 + \text{Ba(OH)}_2 \rightarrow \text{(C}_{10}\text{H}_{19}\text{O}_2\text{)}_2\text{Ba} + 2 \text{H}_2\text{O} 2 C10​H20​O2​+Ba(OH)2​→(C10​H19​O2​)2​Ba+2H2​O

Industrial Production Methods

In industrial settings, this compound is produced by reacting decanoic acid with barium carbonate or barium chloride. The reaction is carried out in a solvent such as ethanol or water, and the product is purified through filtration and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Barium decanoate undergoes various chemical reactions, including:

    Precipitation Reactions: this compound can react with sulfate ions to form barium sulfate, a common precipitation reaction.

    Substitution Reactions: It can undergo substitution reactions with other carboxylates or anions.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Common reagents include sodium decanoate and other carboxylates.

Major Products Formed

    Barium Sulfate: Formed during precipitation reactions with sulfate ions.

    Decanoic Acid: Can be regenerated through hydrolysis.

Scientific Research Applications

Barium decanoate has several scientific research applications, including:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of biological membranes and lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of lubricants, coatings, and plasticizers.

Mechanism of Action

The mechanism of action of barium decanoate involves its interaction with lipid membranes and proteins. It can alter the fluidity and permeability of biological membranes, affecting cellular processes. The compound can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Barium Stearate: Another barium carboxylate with similar surfactant properties.

    Barium Laurate: Similar in structure but with a different chain length.

    Barium Palmitate: Another barium salt of a fatty acid with similar applications.

Uniqueness

Barium decanoate is unique due to its specific chain length and the balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and in applications requiring specific interactions with lipid membranes.

Properties

IUPAC Name

barium(2+);decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H20O2.Ba/c2*1-2-3-4-5-6-7-8-9-10(11)12;/h2*2-9H2,1H3,(H,11,12);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOYUKOMZFADNU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38BaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13098-41-4
Record name Decanoic acid, barium salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013098414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoic acid, barium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Barium decanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.727
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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